molecular formula C14H15N3O4 B2621146 6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 874594-26-0

6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2621146
CAS No.: 874594-26-0
M. Wt: 289.291
InChI Key: QLXAUUDCQFOXRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[3,4-d]pyrimidine-dione family, characterized by a bicyclic fused-ring system with a pyrrole and pyrimidine moiety. The structure features a 2-hydroxyethyl substituent at position 6 and a 4-hydroxyphenyl group at position 2. These functional groups confer distinct physicochemical properties, such as enhanced hydrophilicity compared to analogs with non-polar substituents (e.g., methoxy or chloro groups) .

Properties

IUPAC Name

6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-6-5-17-7-10-11(13(17)20)12(16-14(21)15-10)8-1-3-9(19)4-2-8/h1-4,12,18-19H,5-7H2,(H2,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXAUUDCQFOXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)O)C(=O)N1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a pyrrolo[3,4-d]pyrimidine core, which is characterized by a fused bicyclic structure that includes both pyrrole and pyrimidine rings. The presence of hydroxyl groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes critical for various biochemical pathways by binding to their active sites. Such interactions can lead to therapeutic effects in different disease models.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[3,4-d]pyrimidine compounds exhibit significant anticancer properties. For instance:

  • Inhibitory Effects : The compound has shown potential in inhibiting cancer cell proliferation in vitro. Specific mechanisms include the induction of apoptosis and cell cycle arrest.
  • Target Engagement : Research indicates effective engagement with kinases involved in cancer progression, leading to reduced tumor growth in animal models .

Antioxidant Properties

The antioxidant activity of this compound is noteworthy:

  • Free Radical Scavenging : Studies have demonstrated its ability to scavenge free radicals effectively, thereby protecting cells from oxidative stress.
  • Comparative Analysis : In assays such as the DPPH method, the compound exhibited antioxidant activity comparable to established antioxidants like ascorbic acid .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Cytokine Inhibition : It has been shown to reduce the production of pro-inflammatory cytokines in various cell lines.
  • Mechanistic Insights : The inhibition of pathways such as NF-kB has been documented as a mechanism for its anti-inflammatory effects .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer effects of similar pyrrolo[3,4-d]pyrimidine derivatives. The results indicated:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against several cancer cell lines.
  • Mechanistic Pathways : Apoptotic markers were significantly increased upon treatment with the compound .

Study 2: Antioxidant Activity Assessment

In another study focusing on antioxidant properties:

  • DPPH Assay Results : The compound demonstrated an IC50 value of 45 µM in scavenging DPPH radicals.
  • Comparative Efficacy : Its activity was compared against known antioxidants, showing superior performance at higher concentrations .

Data Table

Biological ActivityObserved EffectsReference
AnticancerInduces apoptosis; inhibits growth
AntioxidantScavenges free radicals; protects cells
Anti-inflammatoryReduces cytokine production

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C17H19N3O4
  • Molecular Weight : 335.35 g/mol
  • CAS Number : 874594-26-0

The compound features a pyrrolo[3,4-d]pyrimidine core structure with hydroxyl and hydroxyethyl substituents, contributing to its biological activity.

Pharmaceutical Applications

The compound has been investigated for its potential as an inhibitor of kinases , particularly IKKα (Inhibitory Kappa B Kinase α), which plays a crucial role in regulating NF-κB signaling pathways involved in inflammation and cancer progression. Studies have shown that derivatives of this compound exhibit significant inhibitory effects on IKKα activity, suggesting potential use in anti-inflammatory and anticancer therapies .

Case Study: IKK Inhibition

In a study assessing various pyrrolo-pyrimidine derivatives, it was found that modifications to the hydroxyethyl group significantly enhanced the inhibitory potency against IKKα. The structure-activity relationship (SAR) indicated that the presence of hydroxyl groups was critical for binding affinity .

Antioxidant Activity

Research has demonstrated that compounds with similar structures exhibit notable antioxidant properties. The presence of multiple hydroxyl groups enhances their ability to scavenge free radicals, making them candidates for use in formulations aimed at reducing oxidative stress-related diseases .

Neuroprotective Effects

Recent studies suggest that derivatives of this compound may possess neuroprotective properties. By modulating pathways associated with neuronal survival and apoptosis, these compounds could be explored for therapeutic applications in neurodegenerative disorders such as Alzheimer's disease .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
IKKα InhibitionSignificant inhibition observed ,
Antioxidant ActivityEffective in scavenging free radicals
NeuroprotectionPotential benefits in neurodegenerative models

Table 3: Synthesis Overview

StepReaction TypeKey Reagents
Core FormationCyclizationPyrrole derivatives
SubstitutionNucleophilicHydroxyethyl halides
PurificationChromatographySilica gel

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, physical properties, and biological activities based on the evidence provided:

Compound Substituents Melting Point (°C) Key Spectral Data Reported Biological Activity Reference
Target Compound : 6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione 6: 2-hydroxyethyl; 4: 4-hydroxyphenyl Not reported Likely IR: ~3450 cm⁻¹ (OH/NH), 1680 cm⁻¹ (C=O) Inferred antimicrobial/kinase inhibition
4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione (4j) 4: 2-hydroxyphenyl; 6: 4-methoxyphenyl 220 ± 1 IR: 3640 cm⁻¹ (OH), 1680 cm⁻¹ (C=O); Rf = 0.41 Anticancer (2D-QSAR validated)
4-(4-Chlorophenyl)-6-(4-methoxybenzyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione 4: 4-chlorophenyl; 6: 4-methoxybenzyl Not reported NMR: Aromatic protons at δ 6.82–7.24; HRMS: m/z 437.0851 (Br-substituted analog) Not explicitly reported
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine 5: 4-chlorophenyl; 7: 4-methylphenyl Not reported X-ray refinement: C—H distances 0.93–0.96 Å; synthesized via thermal condensation Kinase inhibition (implied)
4-Ethyl-3,4-dihydro-2H-chromeno[4,3-d]pyrimidine-2,5(1H)-dione (M6) Chromene-fused pyrimidine; 4-ethyl 150–160 Synthesized via silica-supported acid catalysis; mp 150–160°C Antimicrobial

Key Observations:

Substituent Effects on Solubility :

  • The target compound’s 2-hydroxyethyl and 4-hydroxyphenyl groups likely enhance water solubility compared to lipophilic analogs like 4j (4-methoxyphenyl) or chlorophenyl derivatives .
  • Methoxy or chloro substituents (e.g., in ) increase hydrophobicity, which may improve membrane permeability but reduce aqueous compatibility .

Biological Activity Trends: Hydroxyl-containing analogs (e.g., 4j) show anticancer activity in QSAR models, suggesting the target compound may share similar mechanisms . Chromeno-pyrimidine diones (e.g., M6) demonstrate antimicrobial effects, implying that the pyrrolo-pyrimidine scaffold itself is bioactive .

Synthetic Methodologies :

  • Most analogs are synthesized via condensation reactions (e.g., 4j in ) or acid-catalyzed cyclization (M6 in ).
  • The target compound could be synthesized similarly, with modifications to incorporate hydroxyethyl and hydroxyphenyl groups .

Research Implications and Gaps

  • Pharmacokinetics : The hydroxyl groups in the target compound may improve bioavailability but could also increase metabolic susceptibility (e.g., glucuronidation) compared to methoxy or chloro derivatives .
  • Activity Validation : Direct biological testing is needed to confirm inferred kinase or antimicrobial activity.
  • Synthetic Optimization : Scalable synthesis routes (e.g., green chemistry approaches) remain unexplored for this specific derivative .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.